3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a methoxyphenyl group, and a methylpyridinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and methylpyridinyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-4-carboxamide
- 3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-6-carboxamide
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-4-8-20-18(13)21-9-10-22-19(25)17-12-16(23-24-17)14-6-3-7-15(11-14)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPVFAKVQRYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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